

Biotin-PEG3-TFP ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Biotin-PEG3-TFP ester	
Cat. No.:	B15204124	Get Quote

An In-Depth Technical Guide to **Biotin-PEG3-TFP Ester**: Properties, Applications, and Protocols

For researchers, scientists, and professionals in drug development, the precise control and characterization of biotinylation reagents are paramount for successful bioconjugation, immunoassays, and drug delivery systems. This guide provides a comprehensive overview of **Biotin-PEG3-TFP ester**, a key reagent for these applications. Due to variations in nomenclature and structure among suppliers, this document clarifies the properties of different commercially available forms.

Molecular Properties and Formulations

Several variants of **Biotin-PEG3-TFP ester** are available, each with distinct molecular weights and formulas. The core structure consists of a biotin molecule linked via a three-unit polyethylene glycol (PEG) spacer to a tetrafluorophenyl (TFP) ester. The TFP ester is an amine-reactive functional group that forms stable amide bonds with primary amines, such as the side chain of lysine residues in proteins. The PEG linker enhances water solubility and reduces steric hindrance.

The table below summarizes the key quantitative data for different commercially available **Biotin-PEG3-TFP ester** analogues. It is crucial for researchers to verify the specific product details from their chosen supplier.

Product Name/Variant	Molecular Weight (g/mol)	Chemical Formula	Supplier (Example)
EZ-Link™ TFP-PEG3- Biotin	694.74	C30H42F4N4O8S	Thermo Fisher Scientific
Biotin-N-Methyl- PEG3-TFP Ester	609.63	C26H35F4N3O7S	Precise PEG
Biotin-PEG3-TFPA	663.69	C27H37F4N7O6S	TCI America

Note: The "TFPA" in the TCI America product denotes a tetrafluorophenyl azide, a photo-reactive group, which differs in reactivity from the amine-reactive TFP ester.

Experimental Protocol: Protein Biotinylation using TFP Ester

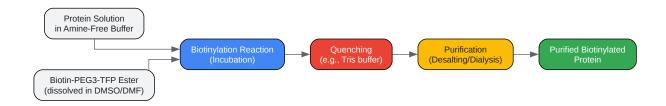
This section details a general protocol for the biotinylation of a protein using an amine-reactive **Biotin-PEG3-TFP ester**. The protocol should be optimized for each specific protein and application.

Materials:

- Protein to be biotinylated
- Biotin-PEG3-TFP ester
- Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- · Desalting column or dialysis cassette for purification

Procedure:

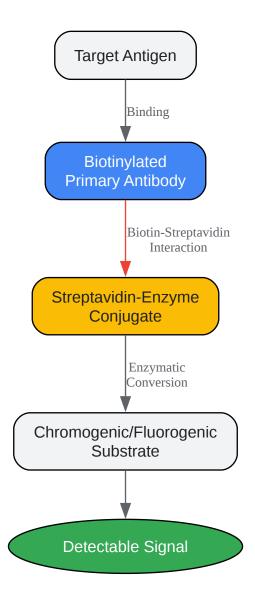
Protein Preparation:


- Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
- Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the target protein for reaction with the TFP ester.
- Biotinylation Reagent Preparation:
 - Immediately before use, dissolve the Biotin-PEG3-TFP ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). TFP esters are moisture-sensitive and will hydrolyze in aqueous solutions.
- Biotinylation Reaction:
 - Add a calculated molar excess of the dissolved Biotin-PEG3-TFP ester to the protein solution. A starting point is often a 10- to 50-fold molar excess of the biotin reagent over the protein. The optimal ratio must be determined empirically.
 - Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
- Quenching the Reaction:
 - To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess TFP ester.
 - Incubate for 30 minutes at room temperature.
- · Purification of Biotinylated Protein:
 - Remove the excess, unreacted biotinylation reagent and reaction byproducts by size exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer.
- Characterization:
 - Determine the degree of biotinylation using a standard assay such as the HABA (4'hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

• Assess the functionality of the biotinylated protein through a relevant activity assay.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the protein biotinylation workflow.


Click to download full resolution via product page

Caption: A workflow diagram illustrating the key stages of protein biotinylation using **Biotin-PEG3-TFP ester**.

Signaling Pathway Context: Biotin-Streptavidin Interaction

Biotinylated molecules are frequently used in detection and signal amplification systems due to the high-affinity interaction between biotin and streptavidin. The following diagram depicts a simplified signaling pathway for the detection of a biotinylated antibody.

Click to download full resolution via product page

Caption: A simplified signaling pathway for the detection of a target antigen using a biotinylated antibody and a streptavidin-enzyme conjugate.

 To cite this document: BenchChem. [Biotin-PEG3-TFP ester molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15204124#biotin-peg3-tfp-ester-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com